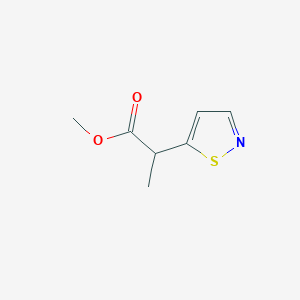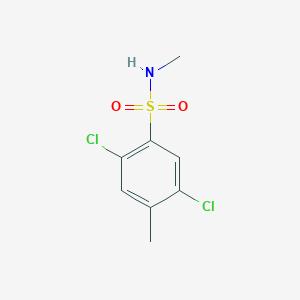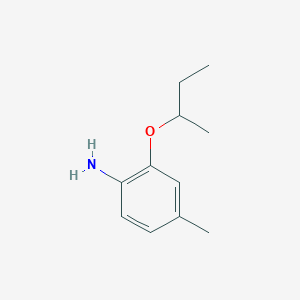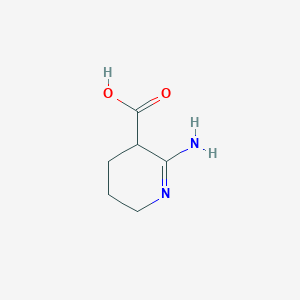
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a tetrahydropyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-diaminopentanoic acid with formaldehyde, followed by cyclization to form the tetrahydropyridine ring . The reaction conditions often require a catalyst and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form, such as a pyridine derivative.
Reduction: Reduction reactions can further saturate the ring, leading to different tetrahydropyridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized tetrahydropyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-1,2,3,4-tetrahydropyridine-3-carboxylic acid: Similar structure but different substitution pattern.
3-amino-4-arylpyridin-2(1H)-one: Contains a pyridine ring with different functional groups.
Uniqueness
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
6-amino-2,3,4,5-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c7-5-4(6(9)10)2-1-3-8-5/h4H,1-3H2,(H2,7,8)(H,9,10) |
InChI-Schlüssel |
PSPFMMIHMUCXTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=NC1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


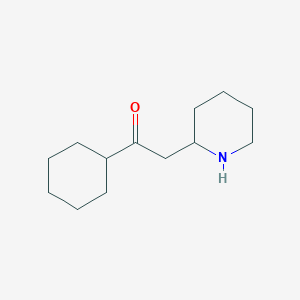
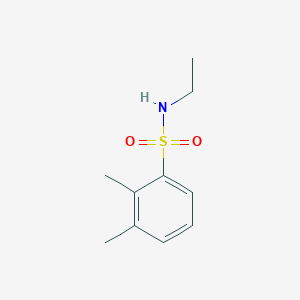
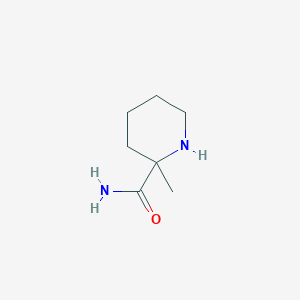
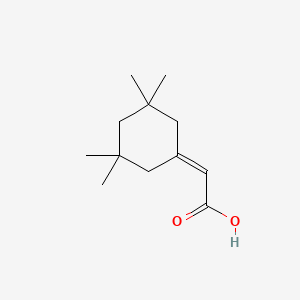
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)
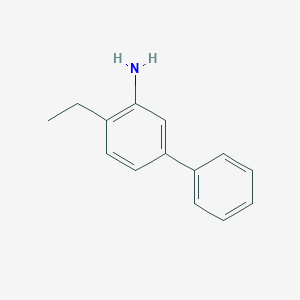

![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
